molecular formula C15H11N3O4 B11696497 (3Z)-3-[(4-methoxy-2-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one

(3Z)-3-[(4-methoxy-2-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11696497
M. Wt: 297.26 g/mol
InChI Key: YKKVNVFRDGMHKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-3-[(4-methoxy-2-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes a methoxy group, a nitro group, and an imino group attached to an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(4-methoxy-2-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. Subsequent steps include the introduction of the methoxy and nitro groups through electrophilic aromatic substitution reactions. The final step involves the formation of the imino group through a condensation reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(4-methoxy-2-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The imino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed in hydrogenation reactions.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3Z)-3-[(4-methoxy-2-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In the context of anticancer activity, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
  • N-Acetyl-L-tryptophan
  • 2-Fluorodeschloroketamine

Uniqueness

(3Z)-3-[(4-methoxy-2-nitrophenyl)imino]-1,3-dihydro-2H-indol-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features enable it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C15H11N3O4

Molecular Weight

297.26 g/mol

IUPAC Name

3-(4-methoxy-2-nitrophenyl)imino-1H-indol-2-one

InChI

InChI=1S/C15H11N3O4/c1-22-9-6-7-12(13(8-9)18(20)21)16-14-10-4-2-3-5-11(10)17-15(14)19/h2-8H,1H3,(H,16,17,19)

InChI Key

YKKVNVFRDGMHKO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N=C2C3=CC=CC=C3NC2=O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.